molecular formula C6H15ClN2O2S B1382532 1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride CAS No. 1803584-71-5

1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride

Cat. No.: B1382532
CAS No.: 1803584-71-5
M. Wt: 214.71 g/mol
InChI Key: CBPNALYCKRBIDX-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.71 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride typically involves the reaction of N-methylpyrrolidin-3-amine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride can be compared with other similar compounds, such as:

    N-methylpyrrolidin-3-amine: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.

    Methanesulfonyl chloride: Used as a reagent in the synthesis of this compound.

    N-methylpyrrolidine: A simpler compound with different applications and reactivity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds .

Biological Activity

1-Methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride, identified by the CAS number 1803584-71-5, is a chemical compound with the molecular formula C₆H₁₅ClN₂O₂S and a molecular weight of 214.71 g/mol. This compound incorporates a methanesulfonyl group attached to a N-methylpyrrolidin-3-amine structure, contributing to its unique properties and potential biological activities.

Chemical Structure and Properties

The structural characteristics of this compound enhance its solubility and reactivity compared to simpler amine derivatives. The presence of the methanesulfonyl group is significant as it may influence the compound's interactions with biological targets.

PropertyValue
Molecular FormulaC₆H₁₅ClN₂O₂S
Molecular Weight214.71 g/mol
CAS Number1803584-71-5
AppearanceWhite crystalline solid
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may exhibit biological activities typical of sulfonamide compounds, including antimicrobial properties through the inhibition of folic acid synthesis, which is crucial for bacterial nucleic acid production.

Antimicrobial Activity

Sulfonamides are known for their ability to inhibit bacterial growth. Research indicates that this compound may share these characteristics, potentially positioning it as a candidate for further development in treating bacterial infections.

Inhibitory Effects on Enzymes

In medicinal chemistry applications, this compound has been explored for its role as a selective COX-2 inhibitor. In studies involving various synthesized derivatives, compounds similar to this compound exhibited significant inhibitory activity against COX-2, with some showing IC50 values as low as 0.07 μM.

Synthesis and Evaluation

The synthesis of this compound typically involves a two-step reaction process, where N-methylpyrrolidin-3-amine reacts with methanesulfonyl chloride in the presence of a base like triethylamine. This method not only yields the target compound but also allows for the exploration of its derivatives.

Case Study: Cancer Treatment Potential

In vitro studies have indicated that compounds derived from this compound may have potential in cancer treatment due to their inhibitory effects on specific kinases involved in tumor growth. For instance, related compounds demonstrated significant anti-tumor activity in mouse models when administered at effective dosages, leading to substantial tumor size reduction .

Properties

IUPAC Name

N-methyl-1-methylsulfonylpyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-7-6-3-4-8(5-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPNALYCKRBIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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